REACTION_CXSMILES
|
C(OC(=O)C(C#N)=[C:6]1[C:14]2[C:9](=[CH:10][C:11]([O:17]C)=[C:12]([O:15][CH3:16])[CH:13]=2)[C:8]([CH3:20])([CH3:19])[CH2:7]1)C.[C-]#N.[Na+].CN(C)C=[O:30]>>[CH3:16][O:15][C:12]1[CH:13]=[C:14]2[C:9]([C:8]([CH3:20])([CH3:19])[CH2:7][C:6]2=[O:30])=[CH:10][C:11]=1[OH:17] |f:1.2|
|
Name
|
2,3-dihydro-5,6-dimethoxy-3,3-dimethyl-1H-inden-1-one
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=C1CC(C2=CC(=C(C=C12)OC)OC)(C)C)C#N)=O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
44.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
NaH2PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 40 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three necked reaction flask equipped with a reflux condenser
|
Type
|
EXTRACTION
|
Details
|
extracted 4 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2CO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The raw product was chromatographed in methylene chloride containing 1% of methanol
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C2C(CC(C2=C1)=O)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |